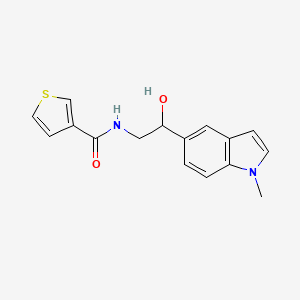

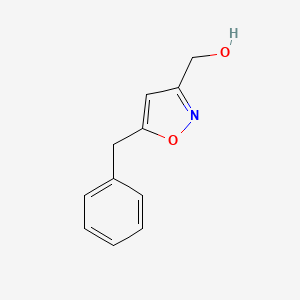

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . For example, the molecular formula of a similar compound was reported as C17H14N3O2Cl .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a similar compound had a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C .科学的研究の応用

Synthesis and Biological Activity

Antimicrobial and Antifungal Activity : Novel cycloalkylthiophene Schiff bases and their Cr(III) and Zn(II) complexes demonstrated significant antibacterial and antifungal activities against various pathogenic strains and Candida albicans. These findings suggest that similar thiophene carboxamide derivatives might also possess antimicrobial properties (Altundas et al., 2010).

Electropolymerization and Electrochromic Performances : The synthesis and electropolymerization of novel tetrathiafulvalene–thiophene assemblies were studied, demonstrating rapid formation of polymers via electrochemical deposition. This suggests that thiophene carboxamide compounds could have applications in developing electrochromic devices (Li et al., 2020).

Antiproliferative Activity : A study on novel thiophene and thienopyrimidine derivatives highlighted their significant antiproliferative activity against breast and colon cancer cell lines. This points towards the potential of thiophene carboxamide derivatives in cancer research (Ghorab et al., 2013).

Computational Studies

- DFT and Reactivity Analysis : DFT conformational and wavefunction-based reactivity analyses were performed on a carboxamide derivative with potential anticancer activity, highlighting the importance of electronic structure in predicting bioactivity. Similar computational studies on N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide could reveal its reactivity and potential applications (Al-Otaibi et al., 2022).

将来の方向性

Indole derivatives, such as “N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide”, have attracted increasing attention in recent years due to their wide range of biological activities . Future research could focus on the development of novel indole derivatives and their potential applications in treating various diseases .

特性

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-8,10,15,19H,9H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJAOVDTMXSLHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CSC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2375868.png)

![2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide](/img/structure/B2375875.png)

![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)

![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2375879.png)

![Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2375882.png)

![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2375891.png)